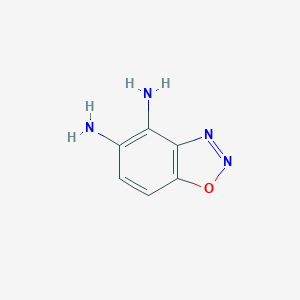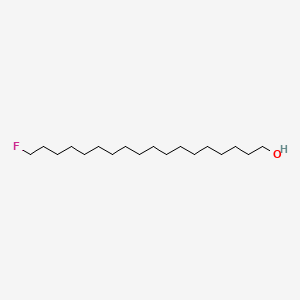
1,1'-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C16H15Cl. It is characterized by the presence of a chloroethene group bonded to two 4-methylbenzene groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) typically involves a nucleophilic aromatic substitution reaction. One common method is to react a molecule of benzyl bromide with a chloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to enhance the reaction efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethene group to an ethane group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethane derivatives.
Substitution: Formation of hydroxyl or amine derivatives.
科学的研究の応用
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloroethene group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions .
類似化合物との比較
Similar Compounds
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
1,1’-(2-Chloroethene-1,1-diyl)bis(4-bromobenzene): Similar structure but with bromo groups instead of methyl groups
Uniqueness
1,1’-(2-Chloroethene-1,1-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
特性
CAS番号 |
5293-66-3 |
|---|---|
分子式 |
C16H15Cl |
分子量 |
242.74 g/mol |
IUPAC名 |
1-[2-chloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H15Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChIキー |
UMQUCGIRYRNRMD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(e)-Bis[3-(trifluoromethyl)phenyl]diazene](/img/structure/B14747325.png)

![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)


